molecular formula C13H15N3O4 B2737501 2,4-dimethoxy-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide CAS No. 1235656-79-7

2,4-dimethoxy-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide

Cat. No.: B2737501
CAS No.: 1235656-79-7
M. Wt: 277.28
InChI Key: FKTNXUJKZWXSIZ-UHFFFAOYSA-N
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Description

The compound “2,4-dimethoxy-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzamide” is a complex organic molecule. It contains a benzamide group, which is a common motif in pharmaceutical drugs, indicating potential biological activity . The molecule also contains a 1,2,4-oxadiazole ring, which is a heterocyclic compound. These types of compounds are often used in the development of new drugs .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzamide group and the 1,2,4-oxadiazole ring . These groups would likely be the key functional groups in the molecule, responsible for its chemical reactivity and potential biological activity.


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the benzamide group and the 1,2,4-oxadiazole ring . These groups could potentially undergo a variety of chemical reactions, depending on the conditions.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the benzamide group and the 1,2,4-oxadiazole ring . These groups could potentially influence the compound’s solubility, stability, and reactivity.

Scientific Research Applications

Polymeric Material Synthesis

  • Aromatic Polyamides with Pendent Acetoxybenzamide Groups : New aromatic polyamides containing 1,3,4-oxadiazole units have been synthesized, demonstrating good thermal stability, solubility in certain solvents, and the ability to form thin flexible films. These polymers are noted for their strength and flexibility, with potential applications in various industrial and scientific fields (Sava et al., 2003).

Anticancer Research

  • Design and Synthesis for Anticancer Evaluation : A series of substituted benzamides, including compounds with 1,3,4-oxadiazole rings, have been designed and synthesized. These compounds have shown significant anticancer activity against various cancer cell lines, indicating their potential as therapeutic agents in cancer treatment (Ravinaik et al., 2021).

Antioxidant and Antibacterial Studies

  • Synthesis and Evaluation of Antioxidant Properties : Novel benzamide compounds with variations in methoxy groups have been synthesized and evaluated for their antioxidant activities. Some of these compounds have exhibited effective total antioxidant, free radical scavenging, and metal chelating activities, suggesting their potential in medicinal and pharmaceutical applications (Yakan et al., 2020).

Synthesis and Characterization of Related Compounds

  • Synthesis of Related Benzamides : Research on the synthesis of various benzamide derivatives, including those with oxadiazole groups, has been conducted. These studies focus on the chemical properties and potential applications of these compounds in various scientific and industrial contexts (Chau et al., 1982).

Mechanism of Action

The mechanism of action of this compound would depend on its potential biological activity. The benzamide group is a common motif in pharmaceutical drugs, indicating that this compound could potentially interact with biological targets .

Future Directions

The future research directions for this compound could potentially involve further exploration of its chemical reactivity and potential biological activity . This could involve the synthesis of analogs, testing in biological assays, and computational modeling studies.

Properties

IUPAC Name

2,4-dimethoxy-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O4/c1-8-15-12(20-16-8)7-14-13(17)10-5-4-9(18-2)6-11(10)19-3/h4-6H,7H2,1-3H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKTNXUJKZWXSIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CNC(=O)C2=C(C=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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